molecular formula C14H28N2O4S2 B14424845 7,7'-Disulfanediylbis(2-aminoheptanoic acid) CAS No. 86042-41-3

7,7'-Disulfanediylbis(2-aminoheptanoic acid)

Katalognummer: B14424845
CAS-Nummer: 86042-41-3
Molekulargewicht: 352.5 g/mol
InChI-Schlüssel: OQHVOULLEFOOSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,7’-Disulfanediylbis(2-aminoheptanoic acid) is a compound with the molecular formula C14H28N2O4S2 It is characterized by the presence of two aminoheptanoic acid units linked by a disulfide bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,7’-Disulfanediylbis(2-aminoheptanoic acid) typically involves the formation of a disulfide bond between two molecules of 2-aminoheptanoic acid. This can be achieved through the oxidation of thiol groups present in the aminoheptanoic acid molecules. Common oxidizing agents used for this purpose include iodine and hydrogen peroxide.

Industrial Production Methods

Industrial production methods for 7,7’-Disulfanediylbis(2-aminoheptanoic acid) may involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

7,7’-Disulfanediylbis(2-aminoheptanoic acid) can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to yield two molecules of 2-aminoheptanoic acid.

    Substitution: The amino and carboxyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Iodine, hydrogen peroxide.

    Reduction: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: 2-aminoheptanoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

7,7’-Disulfanediylbis(2-aminoheptanoic acid) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein folding and stability due to the presence of the disulfide bond.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 7,7’-Disulfanediylbis(2-aminoheptanoic acid) involves the formation and cleavage of the disulfide bond. This bond plays a crucial role in the stability and function of proteins and other biomolecules. The compound can interact with various molecular targets, including enzymes and receptors, through its amino and carboxyl groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-aminoheptanoic acid: A precursor and structural component of 7,7’-Disulfanediylbis(2-aminoheptanoic acid).

    7-aminoheptanoic acid: Another amino acid with a similar structure but lacking the disulfide linkage.

    6-aminohexanoic acid: A shorter-chain analog with similar chemical properties.

Uniqueness

7,7’-Disulfanediylbis(2-aminoheptanoic acid) is unique due to the presence of the disulfide bond, which imparts distinct chemical and biological properties. This bond is crucial for its role in protein stability and potential therapeutic applications.

Eigenschaften

CAS-Nummer

86042-41-3

Molekularformel

C14H28N2O4S2

Molekulargewicht

352.5 g/mol

IUPAC-Name

2-amino-7-[(6-amino-6-carboxyhexyl)disulfanyl]heptanoic acid

InChI

InChI=1S/C14H28N2O4S2/c15-11(13(17)18)7-3-1-5-9-21-22-10-6-2-4-8-12(16)14(19)20/h11-12H,1-10,15-16H2,(H,17,18)(H,19,20)

InChI-Schlüssel

OQHVOULLEFOOSV-UHFFFAOYSA-N

Kanonische SMILES

C(CCC(C(=O)O)N)CCSSCCCCCC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.